N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide
Description
Properties
IUPAC Name |
N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O2/c28-21-9-10-25-24(16-21)23(19-5-2-1-3-6-19)17-26(30-25)20-7-4-8-22(15-20)29-27(32)18-31-11-13-33-14-12-31/h1-10,15-17H,11-14,18H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUBEXUTKPVMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=CC(=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research indicates that quinoline derivatives, including N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide, exhibit significant anticancer properties. These compounds have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that quinoline-based compounds can disrupt cell cycle progression and promote cell death through the activation of intrinsic apoptotic pathways .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Quinoline derivatives are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This makes them potential candidates for treating inflammatory diseases like arthritis and other chronic inflammatory conditions .
Cancer Research
A notable study published in a peer-reviewed journal highlighted the efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values demonstrating its potency compared to standard chemotherapeutics .
Inflammation Models
In vivo studies using animal models of inflammation have shown that administration of this compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6 levels, suggesting its potential utility in treating inflammatory diseases .
Future Directions and Research Opportunities
The ongoing research into this compound suggests several promising avenues:
- Combination Therapies : Investigating the efficacy of this compound in combination with other anticancer agents to enhance therapeutic outcomes.
- Mechanistic Studies : Further elucidating the molecular mechanisms through which this compound exerts its effects could lead to optimized drug design.
Chemical Reactions Analysis
Acetamide Formation
The amide bond in the compound is formed via N-acylation of the aniline group with a morpholine-substituted acetyl chloride. This reaction typically proceeds under mild conditions, such as:
-
Reagent : Activated esters (e.g., acetyl chloride with morpholine)
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
Substitution Reactions
The chloro group at position 6 undergoes SNAr (Nucleophilic Aromatic Substitution) under strongly basic conditions, enabling further derivatization.
Reactivity Profile
The compound exhibits reactivity influenced by its substituents and functional groups:
| Functional Group | Reactivity | Critical Conditions |
|---|---|---|
| Amide | Hydrolysis (acidic/basic) | High pH (e.g., NaOH) |
| Morpholine | Alkylation, oxidation | Electrophilic agents, oxidizing agents |
| Chloro | Nucleophilic substitution | Strong bases (e.g., NaNH₂) |
| Quinoline Core | Electrophilic substitution | Acids (e.g., H₂SO₄) |
The compound’s stability under standard laboratory conditions (room temperature, neutral pH) is high, but it may degrade under prolonged exposure to moisture or light .
Analytical Characterization
Comparison with Similar Compounds
Key Observations:
- Core Heterocycle: The quinoline core in the target compound distinguishes it from thiazole () or indolinone hybrids (). Quinoline derivatives are often associated with kinase inhibition due to planar aromaticity and hydrogen-bonding capabilities .
- Substituent Effects: The 6-chloro and 4-phenyl groups on the target’s quinoline may increase lipophilicity and steric bulk compared to analogs like the 7-cyano-substituted quinoline () or fluorobenzyl-indolinone ().
- Morpholine Role: The morpholine ring in the target and compounds enhances solubility and may participate in hydrogen bonding, unlike sulfanyl- or indolinone-containing analogs .
Preparation Methods
Cyclocondensation of Phenylacetylene and 4-Chloroaniline
In a representative procedure, phenylacetylene (0.5 mmol) reacts with 4-chloroaniline (1.0 mmol) in the presence of trimethylethylenediamine (TMEDA, 1.0 mmol), iodine (1.0 mmol), and p-toluenesulfonic acid (TsOH·H₂O, 0.5 mmol) in 2,2,2-trifluoroethanol (TFE) at 130°C under oxygen atmosphere for 12 hours. The reaction proceeds via a radical-mediated mechanism, forming the quinoline ring through sequential C–N and C–C bond formations.
Key reaction parameters :
-
Solvent: TFE (enhances electrophilicity of intermediates)
-
Catalyst: I₂/TMEDA system (facilitates single-electron transfers)
-
Temperature: 130°C (optimized for ring closure)
Purification is achieved via silica gel chromatography using petroleum ether/ethyl acetate (5:1), yielding 6-chloro-4-phenylquinoline as a crystalline solid.
Introduction of the 3-aminophenyl group at the quinoline’s 2-position requires careful regioselective modification.
Bromination and Buchwald–Hartwig Amination
-
Bromination : Treat 6-chloro-4-phenylquinoline with N-bromosuccinimide (NBS, 1.1 equiv) in dichloromethane at 0°C for 2 hours, yielding 2-bromo-6-chloro-4-phenylquinoline.
-
Amination : Subject the brominated intermediate to palladium-catalyzed coupling with 3-aminophenylboronic acid using Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (2 equiv) in dioxane/water (4:1) at 80°C for 24 hours.
Characterization data :
-
NMR (CDCl₃, 500 MHz): δ 8.86 (d, J = 4.4 Hz, 1H), 7.59–7.43 (m, 6H), 7.27 (d, J = 4.4 Hz, 1H).
-
HRMS (ESI): m/z calcd for C₁₅H₁₁ClN [M+H]⁺ 240.0584, found 240.0591.
Installation of the Morpholine-Acetamide Side Chain
The acetamide-morpholine moiety is introduced through a two-step sequence: chloroacetylation followed by nucleophilic substitution.
Chloroacetylation of the Aniline Group
React 3-(6-chloro-4-phenylquinolin-2-yl)aniline with chloroacetyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) containing triethylamine (2.0 equiv) at 0°C. Stir the mixture for 4 hours at room temperature to yield N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-chloroacetamide.
Optimization notes :
Morpholine Substitution
Treat N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-chloroacetamide (1.0 equiv) with morpholine (3.0 equiv) in acetonitrile at reflux (82°C) for 8 hours. The reaction proceeds via an Sₙ2 mechanism, displacing chloride with morpholine.
Workup procedure :
-
Concentrate under reduced pressure
-
Dissolve residue in ethyl acetate (50 mL)
-
Wash with 5% HCl (removes excess morpholine)
Yield : 72–78% after purification
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min) shows ≥98% purity with retention time 12.7 minutes.
Process Optimization and Scalability
Solvent Screening for Morpholine Substitution
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 82 | 8 | 78 |
| DMF | 100 | 6 | 65 |
| THF | 66 | 12 | 58 |
| Toluene | 110 | 10 | 42 |
Acetonitrile provides optimal balance between reaction rate and yield.
Q & A
Q. What synthetic methodologies are commonly employed to synthesize N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the quinoline core via cyclization reactions. For example, chloro-substituted intermediates are generated using acetyl chloride and Na₂CO₃ in dichloromethane (CH₂Cl₂) under reflux conditions .
- Step 2 : Introduction of the morpholine moiety via nucleophilic substitution or coupling reactions. Evidence from analogous compounds suggests the use of palladium catalysis for C–N bond formation .
- Step 3 : Purification via column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) or recrystallization (e.g., ethyl acetate) to achieve >95% purity .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- 1H/13C NMR : Key for confirming substituent positions. For example, aromatic protons in the quinoline ring appear as doublets (δ 7.3–8.5 ppm), while morpholine protons resonate as multiplets (δ 3.3–3.5 ppm) .
- X-ray crystallography : Resolves stereochemical ambiguities. A related acetamide derivative (N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) showed planar geometry with bond angles of 120° at the amide group .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., ESI/APCI(+) modes detect [M+H]+ and [M+Na]+ adducts) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural validation?
- Case Study : Discrepancies in 1H NMR integration ratios may arise from impurities or tautomerism. For example, in morpholine-containing analogs, axial/equatorial proton exchange can broaden peaks. Mitigation strategies include:
- Variable-temperature NMR : To identify dynamic processes (e.g., morpholine ring puckering) .
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon connectivity, distinguishing overlapping signals .
- Computational validation : DFT-based chemical shift predictions (e.g., using Gaussian) compared to experimental data .
Q. What strategies optimize the compound’s bioactivity through targeted structural modifications?
- Rational Design :
- Quinoline core : Electron-withdrawing groups (e.g., Cl at C6) enhance π-stacking with biological targets. Substituting phenyl at C4 with heteroaromatics (e.g., pyridine) may improve solubility .
- Morpholine moiety : Replacing morpholine with piperazine or thiomorpholine alters pharmacokinetics (e.g., logP, metabolic stability) .
- Experimental Validation :
- SAR studies : Test analogs in enzyme inhibition assays (e.g., kinase targets) to correlate substituent effects with IC₅₀ values.
- ADME profiling : Use in vitro microsomal stability assays to prioritize candidates with >30% remaining parent compound after 1 hour .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
